molecular formula C7H4F4O B1604057 3-Fluoro-2-(trifluoromethyl)phenol CAS No. 900512-27-8

3-Fluoro-2-(trifluoromethyl)phenol

Cat. No.: B1604057
CAS No.: 900512-27-8
M. Wt: 180.1 g/mol
InChI Key: LVLSEZMHBIUIHF-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(trifluoromethyl)phenol” is an organic compound with the molecular formula C7H4F4O . It is also known by other names such as m-Hydroxybenzotrifluoride, m-Trifluoromethylphenol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to “this compound”, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with a trifluoromethyl group attached to the third carbon atom .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 180.0997 .

Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

Fluorine-containing functionalities, such as those involving 3-Fluoro-2-(trifluoromethyl)phenol, are crucial in designing pharmaceuticals, agrochemicals, and functional materials due to their impact on the physical, chemical, or biological properties of molecules. Recent advancements have focused on developing mild, environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. These methods have leveraged water or its presence to facilitate fluoroalkylation reactions under green chemistry principles, highlighting the importance of catalytic systems and newly developed reagents in achieving efficient reactions (Song et al., 2018).

Fluorescent Chemosensors

Compounds based on derivatives of this compound have been explored for their potential as chemosensors for detecting various analytes. These chemosensors can identify metal ions, anions, and neutral molecules with high selectivity and sensitivity. This application underscores the compound's versatility in developing tools for chemical analysis and environmental monitoring (Roy, 2021).

Microbial Degradation of Polyfluoroalkyl Chemicals

Understanding the environmental fate of fluorinated chemicals, including those related to this compound, is crucial for assessing their impact on ecosystems. Research into the microbial degradation of polyfluoroalkyl chemicals has provided insights into how these compounds are transformed in the environment, offering perspectives on mitigating their persistence and potential toxicity (Liu & Avendaño, 2013).

Synthesis and Characterization of Polytetrafluoroethylene

The synthesis and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), which may utilize or relate to the chemistry of this compound, have been reviewed extensively. These materials are valued for their chemical inertness, hydrophobicity, and excellent thermal stability, finding applications in diverse industries, including electronics, aerospace, and medical technologies (Puts et al., 2019).

Fluorine in Protein Design

The inclusion of fluorinated amino acids in proteins, aiming to enhance their stability and biological activity, represents another innovative application. Studies have shown that fluorination, particularly with compounds like this compound, can significantly increase protein resistance to chemical and thermal denaturation while maintaining their structure and function. This approach opens new avenues in protein engineering for therapeutic and industrial applications (Buer & Marsh, 2012).

Safety and Hazards

“3-Fluoro-2-(trifluoromethyl)phenol” is considered hazardous. It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The development of organic compounds containing fluorine, such as “3-Fluoro-2-(trifluoromethyl)phenol”, is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various receptors and enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)phenol. For instance, the compound was identified as the cause of an odor incident in drinking water , suggesting that it can persist in the environment and may have potential effects on water quality.

Properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSEZMHBIUIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648134
Record name 3-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900512-27-8
Record name 3-Fluoro-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900512-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-2-(trifluoromethyl)bromobenzene (1 g, 4.1 mmol) in tetrahydrofuran (25 mL) was added dropwise to nbutyl lithium (2.5M in hexanes, 3.2 mL, 8 mmol), at −78° C., and the mixture was stirred at this temperature for 30 minutes. Trimethyl borate (1.84 mL, 16.4 mmol) was added and the reaction mixture was stirred at −78° C. for a further 30 minutes and at room temperature for 18 hours. 2M sodium hydroxide solution (4 mL) and 35% hydrogen peroxide solution (2 mL) were then added and the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to room temperature and diluted with diethyl ether (100 mL). The aqueous layer was separated and the organic solution was washed with 2M sodium hydroxide solution. The combined basic washings were acidified with 2M hydrochloric acid, extracted with diethyl ether (2×50 mL) and the organic solution was concentrated in vacuo to afford the title compound as a yellow oil in 40% yield, 300 mg. 1H NMR (400 MHz, CD3OD) δ: 6.64 (m, 1H), 6.75 (d, 1H), 7.36 (q, 1H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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